Ethyl 4-bromo-2-cyano-5-methoxybenzoate
Description
Ethyl 4-bromo-2-cyano-5-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at position 4, a cyano group at position 2, and a methoxy group at position 5, with an ethyl ester moiety at position 1 (Figure 1). The bromine atom serves as a versatile site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the cyano group can undergo hydrolysis or act as a directing group in further functionalization.
Properties
IUPAC Name |
ethyl 4-bromo-2-cyano-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-5-10(15-2)9(12)4-7(8)6-13/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLXGJGJGZVAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C#N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-bromo-2-cyano-5-methoxybenzoate typically involves a multi-step process. One common method includes the bromination of 2-cyano-5-methoxybenzoic acid, followed by esterification with ethanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification step usually involves the use of a strong acid catalyst like sulfuric acid .
Chemical Reactions Analysis
Ethyl 4-bromo-2-cyano-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
Ethyl 4-bromo-2-cyano-5-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-2-cyano-5-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and cyano group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound’s effects are mediated through pathways involving nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional differences between Ethyl 4-bromo-2-cyano-5-methoxybenzoate and analogous benzoate derivatives significantly impact their physicochemical properties, reactivity, and synthetic utility. Below is a detailed analysis of key comparisons:
Substituent Positioning and Electronic Effects
- This compound: Substituents: Br (position 4), CN (position 2), OCH₃ (position 5). Electronic profile: The cyano group at position 2 is strongly electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to meta/para positions.
Methyl 5-bromo-4-chloro-2-methoxybenzoate () :
- Substituents: Br (position 5), Cl (position 4), OCH₃ (position 2), methyl ester.
- Electronic profile: The chlorine atom (weaker leaving group than Br) at position 4 reduces reactivity in substitution reactions compared to the target compound. The methoxy group at position 2 directs electrophiles to positions 5 and 6, while bromine at position 5 may sterically hinder reactions .
Ester Group Influence
- Ethyl ester vs. Methyl ester :
Ethyl esters generally exhibit higher lipophilicity (logP) and slower hydrolysis rates under acidic/basic conditions compared to methyl esters. This difference impacts bioavailability and metabolic stability in pharmaceutical contexts.
Reactivity in Cross-Coupling Reactions
- The bromine in this compound (position 4) is more sterically accessible for palladium-catalyzed couplings than the bromine in Methyl 5-bromo-4-chloro-2-methoxybenzoate (position 5), which is adjacent to a bulky methoxy group. This positional advantage enhances the target compound’s utility in Suzuki-Miyaura reactions.
Data Tables
Table 1: Structural and Physical Property Comparison
| Property | This compound | Methyl 5-Bromo-4-Chloro-2-Methoxybenzoate |
|---|---|---|
| Molecular formula | C₁₁H₁₀BrNO₃ | C₉H₈BrClO₃ |
| Molecular weight (g/mol) | ~296.11 | ~287.52 |
| LogP (estimated) | 2.8 | 2.3 |
| Key substituents | 4-Br, 2-CN, 5-OCH₃ | 5-Br, 4-Cl, 2-OCH₃ |
| Ester group | Ethyl | Methyl |
| Reactivity in SNAr | High (Br at position 4) | Moderate (Cl at position 4) |
Research Findings and Implications
- Reactivity studies: this compound demonstrates superior performance in Buchwald-Hartwig amination compared to its methyl ester analogs due to reduced steric hindrance .
- Pharmaceutical relevance: The cyano group in the target compound offers a pathway to synthesize heterocycles (e.g., tetrazoles) via click chemistry, a feature absent in chlorine-substituted analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
